N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is an organic compound that features a complex structure with multiple functional groups, including a tetrazole ring, a chlorophenyl group, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions. The cyclopentyl group is often added through alkylation reactions, and the benzodioxin moiety can be synthesized via intramolecular cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to improve reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole-containing molecules, chlorophenyl derivatives, and benzodioxin analogs. Examples include:
Tetrazole derivatives: Compounds like 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole.
Chlorophenyl derivatives: Compounds such as 4-chlorophenylhydrazine and 4-chlorophenylacetic acid.
Benzodioxin analogs: Molecules like 1,4-benzodioxane and its derivatives.
Uniqueness
What sets N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20ClN5O2 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[1-[1-(4-chlorophenyl)tetrazol-5-yl]cyclopentyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C20H20ClN5O2/c21-14-3-6-16(7-4-14)26-19(23-24-25-26)20(9-1-2-10-20)22-15-5-8-17-18(13-15)28-12-11-27-17/h3-8,13,22H,1-2,9-12H2 |
InChI Key |
UXXRWKHJKIVMKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NN=NN2C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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